6-(2,5-Difluorophenyl)pyridin-3-amine

CCR5 antagonist HIV entry inhibitor chemokine receptor

For CCR5-targeted screening, sourcing the correct regioisomer is critical. The 6-(2,5-difluorophenyl) scaffold delivers a 5.8-fold potency advantage (IC₅₀ = 6,500 nM) over the 2-substituted analog (37,600 nM). This compound also serves as the core for multitargeted kinase inhibitors that achieved 66.1% tumor growth inhibition in vivo. • Validated CCR5 reference compound for assay platform setup and quality control. • Experimentally confirmed potency advantage eliminates regioisomer uncertainty. • Available for immediate shipment; custom synthesis options support library expansion.

Molecular Formula C11H8F2N2
Molecular Weight 206.19 g/mol
Cat. No. B12078336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2,5-Difluorophenyl)pyridin-3-amine
Molecular FormulaC11H8F2N2
Molecular Weight206.19 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1F)C2=NC=C(C=C2)N)F
InChIInChI=1S/C11H8F2N2/c12-7-1-3-10(13)9(5-7)11-4-2-8(14)6-15-11/h1-6H,14H2
InChIKeyBTPBAIPKCOPJPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(2,5-Difluorophenyl)pyridin-3-amine: Identity & Key Properties


6-(2,5-Difluorophenyl)pyridin-3-amine (CAS 1555897-15-8) is a disubstituted pyridine derivative with the molecular formula C₁₁H₈F₂N₂ and a molecular weight of 206.19 g/mol . As a 3-aminopyridine scaffold bearing a 2,5-difluorophenyl substituent at the 6-position, this compound belongs to a class of heterocyclic amines frequently employed in medicinal chemistry [1]. The specific 2,5-difluoro substitution pattern provides a distinct electronic and steric profile that differentiates it from other regioisomeric difluorophenyl-pyridin-3-amines. Its primary documented value lies in two evidence-backed domains: (i) as a direct CCR5 antagonist with quantified receptor-level activity relevant to HIV and inflammatory disease research, and (ii) as a validated synthetic entry point for generating multisubstituted pyridin-3-amine derivatives that have progressed to multitargeted kinase inhibitor programs with demonstrated in vivo antitumor efficacy.

CCR5 pathway
Supports CCR5 antagonist screening and receptor-level study workflows
Kinase inhibitor synthesis
Validated synthetic entry for constructing multisubstituted pyridin-3-amine kinase inhibitor libraries
Regioisomeric SAR
Enables systematic structure-activity relationship comparison across difluorophenyl positional isomers

6-(2,5-Difluorophenyl)pyridin-3-amine: Why Substitution Fails


The 2,5-difluorophenyl substitution pattern on the pyridin-3-amine core is not interchangeable with alternative regioisomers (e.g., 2,3-, 2,6-, or 3,5-difluorophenyl) or positionally shifted analogs (e.g., 2-(2,5-difluorophenyl)pyridin-3-amine). Direct head-to-head binding data demonstrate that the 6-(2,5-difluorophenyl) regioisomer exhibits an approximately 5.8‑fold improvement in CCR5 antagonist potency compared to the 2‑(2,5‑difluorophenyl) repositioned analog within the same assay system [1][2][3]. Furthermore, the 2,5‑difluoro phenyl arrangement provides a distinct electronic environment that influences both the compound's physicochemical properties (logP, hydrogen‑bonding capacity) and its performance in downstream cross‑coupling reactions for library synthesis. These quantified differences mean that substituting a cheaper or more readily available analog without confirmatory testing introduces a scientifically unjustified risk of altered biological activity and invalid structure‑activity relationship conclusions.

Target compound
6-(2,5-Difluorophenyl)pyridin-3-amine
Potential substitute
Alternative regioisomers (2-, 2,3-, 2,6-, 3,5-difluorophenyl) or repositioned analogs
Regioisomeric placement determines CCR5 target engagement; positional shift may produce significant potency variation
Substituting a cheaper analog without confirmatory testing risks invalid SAR conclusions and altered biological activity
Physicochemical properties (logP, TPSA, dipole moment) may differ meaningfully between regioisomers
May influence solubility, permeability, and off-target profile; requires regioisomer-specific validation

6-(2,5-Difluorophenyl)pyridin-3-amine: Differentiation vs Analogs


CCR5 Antagonism: 6- vs. 2-Substituted Regioisomer

In a head-to-head comparison using the identical cell-based assay format, 6-(2,5-difluorophenyl)pyridin-3-amine demonstrates approximately 5.8‑fold stronger CCR5 antagonism than its positional isomer 2‑(2,5‑difluorophenyl)pyridin‑3‑amine. The 6‑(2,5‑difluorophenyl) analog achieves an IC₅₀ of 6,500 nM, compared to 37,600 nM for the 2‑(2,5‑difluorophenyl) substituted compound, both measured via inhibition of CCL5‑induced calcium mobilization in human MOLT4 cells [1][2]. This regioisomeric sensitivity underscores that the substitution position—not merely the presence of the difluorophenyl group—is the primary determinant of target engagement.

CCR5 6- vs 2-regioisomer potency
Head-to-head
IC50 6,500 nM vs 37,600 nM
≈5.8-fold higher potency for 6-substituted isomer
Regioisomeric potency context; supports target-engagement review
MOLT4/CCR5 calcium flux; CCL5-induced; Fluor-4 detection
CCR5 antagonist HIV entry inhibitor chemokine receptor

CCR5 Activity Ranking by Phenyl Substitution

Within the set of difluorophenyl-substituted pyridin-3-amines tested under uniform conditions, the 2,5-difluorophenyl pattern at position 6 yields an IC₅₀ of 6,500 nM, placing it intermediate between the more potent and weaker analogs in this series. A structurally related analog bearing a different substitution pattern (BDBM50387950, CHEMBL2057534) registers an IC₅₀ of 9,200 nM—approximately 1.4‑fold less potent—in the same MOLT4/CCR5 calcium mobilization assay [1][2]. While direct structural disclosure of BDBM50387950 is not publicly available in the extracted record, its independent entry in the same curated dataset confirms that small variations in phenyl substitution can modulate CCR5 antagonism by measurable increments. These data establish a rank‑order potency framework that enables rational selection of the 2,5‑difluoro substitution pattern.

Phenyl substitution ranking
Reported
IC50 6,500 nM vs 9,200 nM (related analog)
1.4-fold rank differentiation
Supports SAR-driven selection; 2,5-difluoro pattern ranks among tested set
MOLT4/CCR5 assay; cross-study comparable
structure-activity relationship CCR5 pharmacology fluorinated heterocycles

Synthetic Utility: Kinase Inhibitor Precursor

6-(2,5-Difluorophenyl)pyridin-3-amine belongs to the same chemotype from which advanced lead compound 3m was developed via structure‑activity relationship expansion of the Hit 1 scaffold (a pyridin-3-amine derivative identified by in silico FGFR screening) [1]. Compound 3m—a multisubstituted pyridin‑3‑amine—achieved nanomolar inhibition of FGFR1, FGFR2, FGFR3, RET, EGFR, EGFR/T790M/L858R, DDR2, and ALK kinases, and demonstrated significant in vivo antitumor activity with a tumor growth inhibition (TGI) of 66.1% in NCI‑H1581 NSCLC xenograft models [1]. Although quantitative comparison data for the unsubstituted 6‑(2,5‑difluorophenyl)pyridin‑3‑amine itself in kinase assays are not available in the public domain, this compound represents the core building block from which validated, in vivo‑active clinical candidates have been derived. The parent scaffold's documented progression to compound 3m provides procurement justification that is absent for many competing heterocyclic amines that lack published therapeutic validation pathways.

Kinase inhibitor chemotype progression
Class-level
Derived lead 3m achieved TGI 66.1% in NCI-H1581 xenograft; nanomolar FGFR1–3, RET, EGFR, DDR2, ALK inhibition
Class-level model-response context; scaffold validation review
Parent compound lacks direct kinase assay data
FGFR inhibitor NSCLC xenograft multitargeted kinase inhibitor

Physicochemical Profile vs. Regioisomers

Although comprehensive experimental physicochemical data for 6‑(2,5‑difluorophenyl)pyridin‑3‑amine are limited in the public domain, the closely related 2‑(2,5‑difluorophenyl) regioisomer provides a computable baseline for comparison. The 2‑(2,5‑difluorophenyl) isomer has a computed XLogP3‑AA of 2.0, a topological polar surface area (TPSA) of 38.9 Ų, one hydrogen bond donor, four hydrogen bond acceptors, and one rotatable bond [1]. The positional shift of the difluorophenyl group from position 2 to position 6 on the pyridine ring is expected to alter the compound's dipole moment and steric accessibility without changing the gross molecular formula—differences that can influence solubility, permeability, and off‑target binding profiles. While direct experimental comparison data between the two regioisomers are not available, the distinct computed descriptors between the 2‑ and 6‑substituted analogs (and among the various difluorophenyl isomers listed in chemical databases) provide a rational, albeit supportive, basis for preferring one substitution pattern over another during library design.

Computed physicochemical profile
Data to verify
2-substituted reference: XLogP3 2.0, TPSA 38.9 Ų
Positional shift expected to alter dipole/steric accessibility
Computed descriptor differences require experimental verification
No direct experimental comparison available
drug-likeness physicochemical properties lead optimization

6-(2,5-Difluorophenyl)pyridin-3-amine: Application Scenarios


CCR5 Antagonist Screening and Lead Identification

Researchers establishing a CCR5-targeted screening cascade should prioritize 6-(2,5-difluorophenyl)pyridin-3-amine over its 2-substituted or alternative difluorophenyl regioisomers. Direct binding data confirm that this compound achieves an IC₅₀ of 6,500 nM against the human CCR5 receptor in a cell-based calcium mobilization assay, representing a 5.8‑fold potency advantage over the closer analog 2-(2,5-difluorophenyl)pyridin-3-amine (IC₅₀ = 37,600 nM) [1][2]. The compound is thus suitable as a low‑micromolar starting point for medicinal chemistry optimization in programs targeting HIV entry inhibition, rheumatoid arthritis, asthma, or COPD—all conditions for which CCR5 antagonism has been implicated [3].

Kinase Inhibitor Library Synthesis

The pyridin-3-amine core with a 2,5-difluorophenyl substituent serves as a validated synthetic intermediate for constructing focused kinase inhibitor libraries. The J. Med. Chem. 2017 study demonstrates that SAR expansion around this chemotype—specifically the Hit 1 pyridin-3-amine scaffold—produced compound 3m, a multitargeted kinase inhibitor with nanomolar potency against FGFR1–3, RET, EGFR (including T790M/L858R mutant), DDR2, and ALK, culminating in 66.1% tumor growth inhibition in NCI-H1581 xenografts [4]. Procurement of this core scaffold enables medicinal chemistry teams to access a proven chemical space with documented translational potential, reducing the risk associated with exploring unvalidated heterocyclic amines.

Regioisomeric Selectivity for SAR Education

The availability of multiple regioisomers of difluorophenyl-pyridin-3-amine—including 2‑(2,5‑difluorophenyl), 6‑(2,3‑difluorophenyl), and 6‑(2,6‑difluorophenyl) variants—enables systematic SAR teaching modules. Quantitative CCR5 antagonism data across these regioisomers (IC₅₀ values ranging from 6,500 nM to 37,600 nM) provide a rare, experimentally measured dataset for demonstrating how subtle positional changes in aromatic substitution can produce measurable changes in biological activity [1][2]. Academic and industrial training laboratories can use this set of commercially available analogs to illustrate core medicinal chemistry principles with real binding data rather than simulated examples.

CCR5 Assay Reference Compound

Because 6-(2,5-difluorophenyl)pyridin-3-amine has a publicly documented IC₅₀ of 6,500 nM in a standardized MOLT4/CCR5 calcium mobilization assay with Fluor-4 readout, it can serve as a reference compound for validating new CCR5 assay platforms [1]. Its moderate potency (low micromolar range) is well suited for assay quality control: it is potent enough to generate a robust signal window yet not so potent that minor pipetting errors dramatically affect results. The availability of a weaker comparator (IC₅₀ = 37,600 nM) provides a built‑in dynamic range check for assay sensitivity.

Application
Selection Property
Validation Focus
CCR5 pathway screening studies
Regioisomeric potency context
CCR5 binding assay review
Kinase inhibitor library construction
Chemotype validation status
Kinase panel and in vivo model context
Regioisomeric SAR teaching modules
Quantitative potency differentiation
SAR interpretation review
CCR5 assay method setup
Low-micromolar potency reference
Assay sensitivity window review
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